molecular formula C16H18BrNO3S B2761294 N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide CAS No. 1018058-48-4

N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide

Cat. No.: B2761294
CAS No.: 1018058-48-4
M. Wt: 384.29
InChI Key: VLCJAMSSDOUFFZ-UHFFFAOYSA-N
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Description

N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide: is a chemical compound with the molecular formula C14H14BrNO3S It is characterized by the presence of a benzyl group, a bromine atom, an ethyl group, and a methoxy group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzenesulfonyl chloride and benzylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 5-bromo-2-methoxybenzenesulfonyl chloride is dissolved in an appropriate solvent like dichloromethane. Benzylamine is then added dropwise to the solution while maintaining the reaction mixture at a low temperature (0-5°C). The reaction is allowed to proceed for several hours, after which the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone for halogen exchange reactions.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include N-benzyl-5-iodo-N-ethyl-2-methoxybenzenesulfonamide.

    Oxidation Reactions: Products include 5-bromo-2-methoxybenzenesulfonic acid.

    Reduction Reactions: Products include this compound amine derivatives.

Scientific Research Applications

N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor or modulator of biological processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The bromine atom and methoxy group contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but the compound shows promise in modulating enzyme activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxybenzenesulfonamide: Lacks the benzyl and ethyl groups, making it less complex.

    N-ethyl-5-bromo-2-methoxybenzenesulfonamide: Similar structure but without the benzyl group.

    5-Bromo-N-(2-bromobenzyl)-2-methoxy-N-methylbenzenesulfonamide: Contains an additional bromine atom and a methyl group.

Uniqueness

N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide is unique due to the presence of both benzyl and ethyl groups, which enhance its chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound features several significant functional groups:

  • Bromine Atom : Enhances reactivity and biological activity.
  • Sulfonamide Group : Known for its role in enzyme inhibition.
  • Methoxy Group : Contributes to the compound's solubility and stability.

This compound interacts with various molecular targets, primarily enzymes and receptors. The bromine atom and sulfonamide group are crucial for binding, leading to modulation of biological pathways. The ethyl and benzyl groups improve the compound's overall stability and solubility, enhancing its effectiveness in biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer properties of related compounds derived from similar scaffolds. For instance, derivatives based on N-benzyl-5-bromoindolin-2-one have shown promising anti-proliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. These studies reported IC50 values indicating significant growth inhibition:

CompoundCell LineIC50 (µM)
7cMCF-77.17 ± 0.94
7dMCF-72.93 ± 0.47
12aA5490.503

These findings suggest that modifications in the structure, such as introducing methoxy or bromo groups, can significantly enhance anticancer activity .

Enzyme Inhibition

The sulfonamide moiety is known for its ability to inhibit specific enzymes, notably carbonic anhydrases and certain proteases. Research indicates that this compound may exhibit similar inhibitory effects, making it a candidate for further investigation in enzyme-related disorders.

Case Studies

  • Study on Anticancer Activity : In a study assessing various derivatives of N-benzyl compounds, it was found that those with bromine and methoxy substitutions exhibited enhanced cytotoxicity against cancer cell lines. The mechanism involved disruption of microtubule organization leading to apoptosis .
  • Enzyme Interaction Studies : Another study focused on the interaction of sulfonamides with carbonic anhydrases demonstrated that modifications to the benzene ring significantly affected binding affinity and inhibitory potency. This suggests that this compound could be optimized for better therapeutic outcomes .

Properties

IUPAC Name

N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO3S/c1-3-18(12-13-7-5-4-6-8-13)22(19,20)16-11-14(17)9-10-15(16)21-2/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCJAMSSDOUFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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